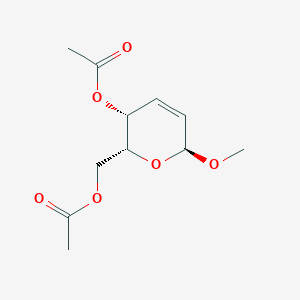

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside: is a complex organic compound belonging to the class of unsaturated carbohydrates. It is characterized by its molecular formula C11H16O6 and a molecular weight of 244.25. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various chemical reactions, including epoxidation and hydroxylation of related unsaturated carbohydrates. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale chemical synthesis processes, which require precise control of reaction conditions, temperature, and pressure to ensure high yield and purity.

化学反応の分析

Types of Reactions: : Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : The reactions typically involve the use of oxidizing agents, reducing agents, and other specific reagents under controlled conditions to achieve the desired transformations.

Major Products Formed: : The major products formed from these reactions include various derivatives and analogs of the original compound, which can be further utilized in different scientific and industrial applications.

科学的研究の応用

Applications in Glycosylation Reactions

One of the primary applications of Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside is in glycosylation reactions. These reactions are crucial for the synthesis of glycosides and oligosaccharides, which are important in biochemistry and medicinal chemistry.

- Synthesis of Oligosaccharides : The compound serves as a glycosyl donor in the synthesis of oligosaccharides through various glycosylation methods. Its acetyl protecting groups facilitate selective reactions while maintaining stability during synthesis processes .

- Enhancing Selectivity : Research has shown that using this compound can improve the regioselectivity and stereoselectivity of glycosylation reactions. For instance, it has been utilized in thiol–ene reactions to produce axially substituted products with high selectivity .

Case Study 1: Photoinitiated Thiol-Ene Reactions

A study investigated the use of this compound in photoinitiated thiol–ene reactions. The results indicated that this compound could effectively participate in regioselective hydrothiolation reactions, leading to the formation of various pseudotrisaccharides. The study highlighted how changing reaction conditions impacted yields and selectivity .

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Hydrothiolation | 68 | High |

| Glycosylation | Varies | Moderate |

Case Study 2: Synthesis of Rare Sugars

Another research effort focused on synthesizing rare sugars using this compound as a precursor. The study demonstrated that this compound could be transformed into various sugar derivatives through regioselective reactions under mild conditions. The findings supported its utility in creating complex sugar structures necessary for biological studies .

作用機序

The mechanism by which Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds: : Some compounds similar to Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside include other unsaturated carbohydrates and their derivatives.

Uniqueness: : The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for various applications that other similar compounds may not be able to fulfill.

生物活性

Methyl 4,6-Di-O-acetyl-2,3-dideoxy-alpha-D-threo-hex-2-enopyranoside (CAS 6605-29-4) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of the compound's biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C11H18O6 and a molecular weight of approximately 246.26 g/mol. The compound features two acetyl groups at the 4 and 6 positions, contributing to its reactivity and biological activity. Its structural representation is essential for understanding its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis often begins with readily available hexopyranosides.

- Acetylation : The hydroxyl groups at positions 4 and 6 are acetylated using acetic anhydride or acetyl chloride in the presence of a base.

- Purification : The product is purified through crystallization or chromatography to obtain the desired compound in high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effect against various bacterial strains, it demonstrated inhibitory effects comparable to known antibiotics. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of dideoxysugars showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against glycosidases, which are critical in carbohydrate metabolism.

- Research Findings : Inhibition assays revealed that this compound could effectively inhibit alpha-glucosidase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption .

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound exhibited selective toxicity towards human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition .

Research Table: Summary of Biological Activities

特性

IUPAC Name |

[(2R,3R,6S)-3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3/t9-,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLFAGQONKVTAA-MXWKQRLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H](C=C[C@H](O1)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。